2-Mesitylimidazole-5-methanol
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Overview
Description
2-Mesitylimidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a mesityl group and a methanol group. Imidazoles are a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the mesityl group, which is a bulky aromatic substituent, and the methanol group, which provides a hydroxyl functionality, makes this compound a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesitylimidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted aldehydes with ammonia and glyoxal, followed by reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Mesitylimidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Mesitylimidazole-5-carboxylic acid.
Reduction: 2-Mesitylimidazoline-5-methanol.
Substitution: Various substituted mesitylimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Mesitylimidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Mesitylimidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and protein interactions. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the bulky mesityl group and has different reactivity and applications.
2-Phenylimidazole: Contains a phenyl group instead of a mesityl group, leading to different steric and electronic properties.
2-Benzylimidazole: Features a benzyl group, which affects its chemical behavior and biological activity.
Uniqueness
2-Mesitylimidazole-5-methanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and influences the compound’s reactivity and interactions. The combination of the imidazole ring, mesityl group, and methanol functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
[2-(2,4,6-trimethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-8-4-9(2)12(10(3)5-8)13-14-6-11(7-16)15-13/h4-6,16H,7H2,1-3H3,(H,14,15) |
InChI Key |
OYPAAXODZCVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=C(N2)CO)C |
Origin of Product |
United States |
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